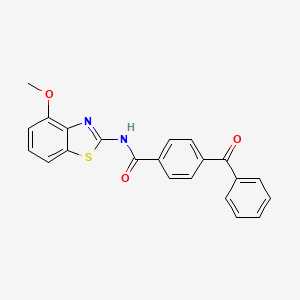

4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

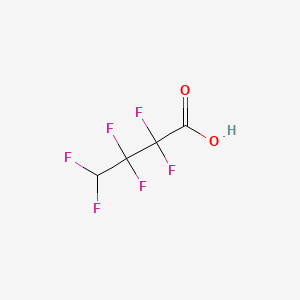

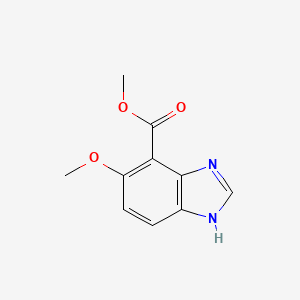

4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole (BT) is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . BT derivatives are manufactured worldwide for a wide variety of applications .

Synthesis Analysis

The synthesis of this compound involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds were characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Molecular Structure Analysis

The molecular structure of 4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can be determined using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Wissenschaftliche Forschungsanwendungen

Antioxidant and Antibacterial Activities

Benzamide derivatives, including those with a benzothiazol moiety, have been studied for their antioxidant and antibacterial properties . These compounds have shown effectiveness in scavenging free radicals and chelating metals, which can be beneficial in preventing oxidative stress-related diseases. Additionally, they exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents.

Pharmaceutical Drug Development

The benzothiazol structure is a common feature in many pharmaceutical drugs due to its biological activities. Compounds with this structure have been associated with a range of therapeutic applications, including antifungal , antiprotozoal , anticancer , anticonvulsant , antihypertensive , antidiabetic , and anti-inflammatory activities . This makes the benzamide derivative a valuable scaffold in drug discovery and design.

Material Science

In material science, benzothiazol derivatives are used in the synthesis of organic compounds with specific properties. These compounds can be utilized in creating new materials with potential applications in electronics, photonics, and as sensors due to their stability and conductive properties .

Biotechnology

In biotechnological research, benzothiazol derivatives are explored for their role in enzyme inhibition, which is crucial for understanding metabolic pathways and developing treatments for various diseases. They are also investigated for their potential use in biocatalysis, which can lead to more efficient and environmentally friendly chemical processes .

Agriculture

Benzothiazol compounds have been studied for their larvicidal and adulticidal activities against pests like Aedes aegypti, which can have significant implications for pest control in agriculture . Their potential use as biopesticides could offer a safer alternative to traditional chemical pesticides.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a method used to predict the biological activity of compounds based on their chemical structure. Benzothiazol derivatives are often included in QSAR studies to establish correlations between their structure and biological effects, which aids in the rational design of new compounds with desired activities .

Eigenschaften

IUPAC Name |

4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S/c1-27-17-8-5-9-18-19(17)23-22(28-18)24-21(26)16-12-10-15(11-13-16)20(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGWZYORHVGCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2950138.png)

![Thieno[2,3-b]pyridin-2-ylboronic acid](/img/structure/B2950147.png)

![N-(3-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide](/img/structure/B2950153.png)